4-Methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene
Overview
Description
Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene, also known as MDI, is a chemical compound composed of several different components. It is a polymeric isocyanate, a type of organic compound used in many industrial and commercial applications. It is a solid UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) substance of amber to off-white color which can occur as powder, flakes, or in pellet form .
Synthesis Analysis
The synthesis of this compound involves the polymerization of isobutylene initiated by 4- (2-hydroxy-2-propyl)phenol, leading to α-phenol-ω-chlorooligoisobutylene and p- (2-chloro-2,4-dimethyl-4-pentyl)phenol. This process is useful for creating a range of oligoisobutylenes with specific properties.
Molecular Structure Analysis
The molecular formula of this compound is C10H12.C7H8O.C4H8 . The IUPAC name is 2- (8- {3- [8- (3-tert-butyl-2-hydroxy-5-methylphenyl)tricyclo [5.2.1.0²,⁶]decan-4-yl]-2-hydroxy-5-methylphenyl}tricyclo [5.2.1.0²,⁶]decan-4-yl)-6- [4- (3-tert-butyl-2-hydroxy-5-methylphenyl)tricyclo [5.2.1.0²,⁶]decan-8-yl]-4-methylphenol .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For instance, the synthesis of polymeric antioxidants through the reaction of dicyclopentadiene-p-methylphenol resin with isobutylene under specific conditions yields products with high molecular weight, which are significant in the field of antioxidants.
Physical and Chemical Properties Analysis
At room temperature and under ambient pressure, this compound is a solid UVCB substance of amber to off-white color which can occur as powder, flakes, or in pellet form . Its molecular weight is 296.4 g/mol.
Scientific Research Applications
Synthesis and Characterization
- Amphiphilic Polyisobutylenes Synthesis : The polymerization of isobutylene initiated by 4-(2-hydroxy-2-propyl)phenol leads to α-phenol-ω-chlorooligoisobutylene and p-(2-chloro-2,4-dimethyl-4-pentyl)phenol. This process is useful for creating a range of oligoisobutylenes with specific properties (Jamois, Tessier, & Maréchal, 1993).
Polymer Antioxidants
- Polymeric Hindered Phenolic Antioxidant : The synthesis of polymeric antioxidants through the reaction of dicyclopentadiene-p-methylphenol resin with isobutylene under specific conditions, yields products with high molecular weight, which are significant in the field of antioxidants (Xing Ya-cheng, 2007).
Chemical Reactions and Mechanisms
- Furan and Phenol Formation : In a reaction involving [(2-furyl)methoxymethylene]pentacarbonylchromium with acetylenes, the formation of a new aromatic nucleus with furan and phenol products is observed. This reaction demonstrates the creation of complex organic molecules, contributing to our understanding of organic synthesis mechanisms (Mccallum et al., 1988).
Catalysis
- Catalytic Alkylation of Phenol : Studies show that alkylation of phenol using methyl tert-butyl ether and other tert-butyl ethers in the presence of catalysts like cation exchange resins and acid-treated clay, leads to the formation of important chemical compounds like 2- and 4-tert-butyl phenol (Chandra & Sharma, 1993).
Photocatalytic Reactions
- Photocatalytic Mineralization : The degradation of diclofop-methyl under UV-light irradiation in the presence of TiO(2)/BaTiO(3) and oxidizing agents involves intermediate products like 4-[(2,4-dichlorophenoxy)phenoxy] ethane and (2,4-dichlorophenoxy) phenol. This research provides insights into photocatalytic reactions and environmental remediation technologies (Devi & Krishnamurthy, 2009).
Mechanism of Action
Target of Action
Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene, also known as BNX® 8000 , is primarily used as an antioxidant and thermal stabilizer . The primary targets of this compound are organic materials that are prone to oxidation and thermal degradation .
Mode of Action
As an antioxidant, Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene works by interrupting the oxidative chain reactions that lead to the degradation of organic materials . It does this by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing them from causing further damage .
Pharmacokinetics
The compound is known to exhibit excellent resistance to extraction and low volatility , which suggests that it may have good bioavailability in the environments where it is used.
Result of Action
The primary result of the action of Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene is the prevention of oxidative damage and thermal degradation in organic materials . This helps to maintain the integrity and extend the lifespan of these materials .
Action Environment
The efficacy and stability of Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene can be influenced by various environmental factors. For instance, the compound is non-discoloring and non-staining , suggesting that it remains effective and stable even in the presence of light and heat.
Properties
IUPAC Name |
4-methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12.C7H8O.C4H8/c1-2-9-7-4-5-8(6-7)10(9)3-1;1-6-2-4-7(8)5-3-6;1-4(2)3/h1-2,4-5,7-10H,3,6H2;2-5,8H,1H3;1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQYHXZNSYZMEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)O.CC(=C)C.C1C=CC2C1C3CC2C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid; Pellets or Large Crystals | |
Record name | Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68610-51-5 | |
Record name | Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68610-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068610515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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